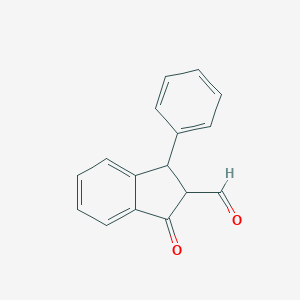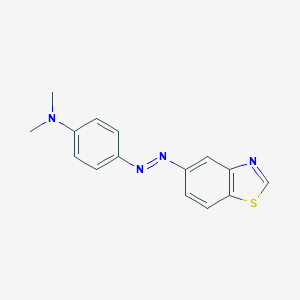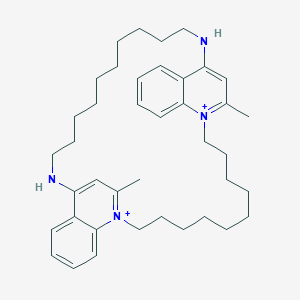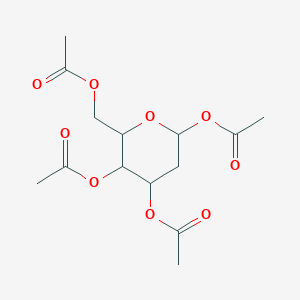
1-Oxo-3-phenyl-2-indanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-3-phenyl-2-indanecarbaldehyde, also known as indanocarbaldehyde, is a chemical compound with the molecular formula C16H12O2. It is a yellowish crystalline powder with a melting point of 108-110°C. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and chemistry.
Mecanismo De Acción
The mechanism of action of 1-Oxo-3-phenyl-2-indanecarbaldehyde is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Biochemical and physiological effects:
Studies have shown that 1-Oxo-3-phenyl-2-indanecarbaldehyde has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which are responsible for the development of pain and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Oxo-3-phenyl-2-indanecarbaldehyde in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has the potential to be used as a tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Oxo-3-phenyl-2-indanecarbaldehyde. One possible direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as chemistry and materials science.
Métodos De Síntesis
The synthesis of 1-Oxo-3-phenyl-2-indanecarbaldehyde can be achieved through several methods. One of the most commonly used methods involves the reaction of indanone with benzaldehyde in the presence of a catalyst such as piperidine. This reaction results in the formation of 1-Oxo-3-phenyl-2-indanecarbaldehyde with a yield of around 70%.
Aplicaciones Científicas De Investigación
1-Oxo-3-phenyl-2-indanecarbaldehyde has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicine. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Fórmula molecular |
C16H12O2 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
3-oxo-1-phenyl-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C16H12O2/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-10,14-15H |
Clave InChI |
GOMJDSFBVGLJBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C=O |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)



